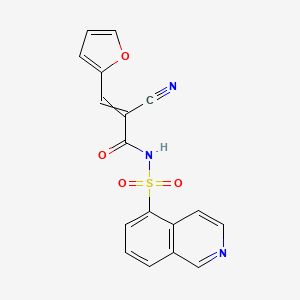

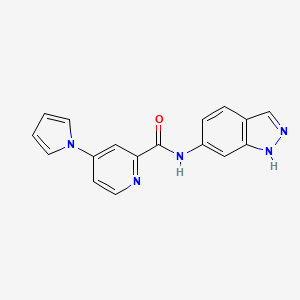

![molecular formula C20H17N3O4S B2844030 2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893289-44-6](/img/structure/B2844030.png)

2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that likely belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids. It also seems to have a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor and a geroprotector .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as substituted 2-amino-4-(2-ethoxybenzo[d][1, 3]dioxol-5-yl)-4H-pyran-3-carbonitriles have been synthesized via treatment of 3,4-dihydroxybenzaldehyde with triethyl orthoformate .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

One of the primary applications of this compound in scientific research involves its synthesis and structural characterization. For instance, researchers have developed methods for synthesizing similar dihydropyrano[3,2-c][2,1]benzothiazine dioxides through multicomponent reactions, highlighting the compound's structural peculiarities and potential as a scaffold in organic synthesis (Lega et al., 2016). Such studies often aim to explore the chemical reactivity of these compounds and to identify new synthetic pathways that can be utilized in the development of novel therapeutic agents or functional materials.

Biological Activity

Another significant area of research focuses on investigating the biological activities of compounds structurally related to 2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide. Research has been conducted on derivatives of similar structures for their monoamine oxidase inhibitory activity, which could have implications for the treatment of various neurological disorders (Ahmad et al., 2019). These studies are crucial for discovering new drugs and understanding the molecular mechanisms underlying their therapeutic effects.

Material Science and Corrosion Inhibition

In the realm of material science, derivatives of this chemical structure have been examined for their corrosion inhibition performance. For instance, pyranopyrazole derivatives have been studied for their efficacy in protecting mild steel against corrosion in acidic environments (Yadav et al., 2016). Such research not only expands the application of these compounds beyond the pharmaceutical domain but also contributes to the development of more effective corrosion inhibitors for industrial applications.

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Its bioavailability, half-life, and clearance rate are also unknown .

Result of Action

Some compounds with similar structures have shown antifungal activity , suggesting that this compound may also have potential antimicrobial properties.

Analyse Biochimique

Biochemical Properties

The compound interacts with monoamine oxidase enzymes (MAO A and MAO B), which are responsible for the metabolism of different biogenic amines along with some neurotransmitters . The interactions of 2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide with these enzymes have been investigated in vitro .

Cellular Effects

The compound’s effects on cells are primarily related to its interactions with monoamine oxidase enzymes. These enzymes are present in the outer mitochondrial membrane and are responsible for the metabolism of different biogenic amines along with some neurotransmitters . By interacting with these enzymes, this compound can influence cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with monoamine oxidase enzymes. The compound has been found to inhibit these enzymes, thereby enhancing the concentration of monoaminergic transmitters .

Propriétés

IUPAC Name |

2-amino-4-(2-methoxyphenyl)-6-methyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-23-15-9-5-3-7-12(15)18-19(28(23,24)25)17(14(11-21)20(22)27-18)13-8-4-6-10-16(13)26-2/h3-10,17H,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNBJQHMKCLDLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

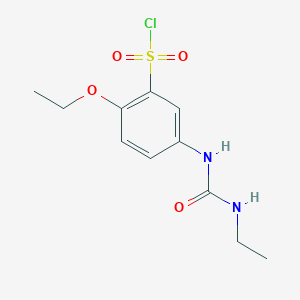

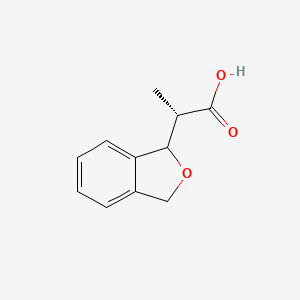

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline](/img/structure/B2843947.png)

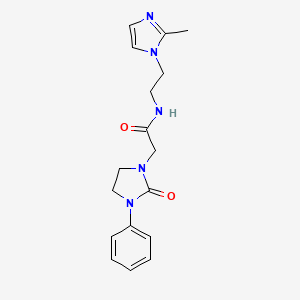

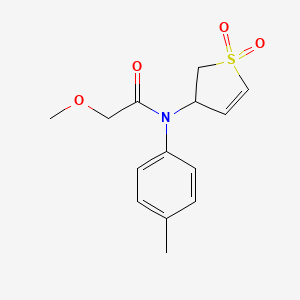

![7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2843948.png)

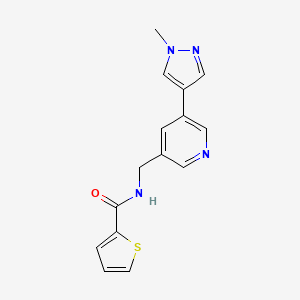

![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843958.png)

![N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2843962.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)picolinamide](/img/structure/B2843963.png)

![1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843969.png)